2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE
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Overview
Description
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple nitro and isoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE typically involves multiple steps. One common method includes the nitration of isoindole derivatives followed by acylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amine derivatives, while substitution reactions can produce a variety of substituted isoindole compounds .
Scientific Research Applications
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The nitro groups and isoindole rings play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. These interactions can lead to various cellular responses, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate: A related compound with similar structural features but different functional groups.
2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid: Another similar compound with a propanoic acid group instead of the acetamide group.
Uniqueness
The uniqueness of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H16N6O10 |
---|---|
Molecular Weight |
524.4g/mol |
IUPAC Name |
2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-[2-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C22H16N6O10/c29-15(9-25-19(31)11-3-1-5-13(27(35)36)17(11)21(25)33)23-7-8-24-16(30)10-26-20(32)12-4-2-6-14(28(37)38)18(12)22(26)34/h1-6H,7-10H2,(H,23,29)(H,24,30) |
InChI Key |
BABWLIQJKBECLM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NCCNC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NCCNC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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